7-Chloro-2-methyl-benzofuran-5-ylamine
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Overview
Description
Preparation Methods
The synthesis of 7-Chloro-2-methyl-benzofuran-5-ylamine typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from benzofuran derivatives
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired substitution and functionalization of the benzofuran ring.
Industrial Production Methods: Industrial production may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
7-Chloro-2-methyl-benzofuran-5-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine, forming new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles, with reactions often conducted in solvents like dichloromethane or ethanol under reflux conditions.
Scientific Research Applications
7-Chloro-2-methyl-benzofuran-5-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of 7-Chloro-2-methyl-benzofuran-5-ylamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various enzymes and receptors, influencing their activity and function.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response, although detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
7-Chloro-2-methyl-benzofuran-5-ylamine can be compared with other benzofuran derivatives:
Similar Compounds: Compounds such as psoralen, 8-methoxypsoralen, and angelicin share structural similarities with this compound.
Properties
IUPAC Name |
7-chloro-2-methyl-1-benzofuran-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-5-2-6-3-7(11)4-8(10)9(6)12-5/h2-4H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWQVWFSDFYHRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2O1)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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